molecular formula C21H21NO B14760226 3-Amino-1,1,3-triphenyl-1-propanol CAS No. 850-67-9

3-Amino-1,1,3-triphenyl-1-propanol

Cat. No.: B14760226
CAS No.: 850-67-9
M. Wt: 303.4 g/mol
InChI Key: MYKUUOGRLSMSGH-UHFFFAOYSA-N
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Description

Significance as a Chiral Amino Alcohol in Organic Chemistry

Chiral amino alcohols are a critically important class of molecules in organic chemistry, serving as valuable building blocks and catalysts. nih.gov Their utility stems from the presence of both an amino (-NH₂) and a hydroxyl (-OH) group, which can coordinate to metal centers, act as hydrogen-bond donors, and serve as handles for further chemical modification.

The 1,3-amino alcohol motif, as seen in 3-Amino-1,1,3-triphenyl-1-propanol, is a key structural element in numerous bioactive molecules and is a frequent target in asymmetric synthesis. sioc-journal.cn The presence of bulky phenyl groups in this compound provides significant steric hindrance, which can be exploited to direct the approach of reagents in a chemical reaction, thereby controlling the formation of a specific stereoisomer.

These compounds are often used as:

Chiral Auxiliaries: A chiral auxiliary is a temporary attachment to a non-chiral starting material (substrate) to guide a stereoselective reaction. wikipedia.orgsigmaaldrich.com After the reaction, the auxiliary is removed, having imparted its chirality to the product.

Chiral Ligands: Chiral amino alcohols can bind to metal catalysts. The resulting chiral complex can then mediate a variety of enantioselective transformations, such as the reduction of ketones or the addition of nucleophiles to aldehydes. wikipedia.orgpolyu.edu.hk

Chiral Precursors: They can be used as starting materials for the synthesis of more complex chiral molecules. nih.gov

Overview of Research Trajectories for Stereodefined Molecules

The development of methods to synthesize stereodefined molecules—compounds with a precisely controlled three-dimensional structure—is a major driver of research in organic chemistry. diva-portal.org This is largely because the biological activity of many pharmaceuticals and natural products is dependent on their specific stereochemistry.

Research in this area focuses on several key strategies for achieving stereocontrol:

Substrate Control: Utilizes the existing chirality within a starting molecule to direct the formation of new stereocenters. diva-portal.org

Reagent Control: Employs a chiral reagent or catalyst to influence the stereochemical outcome of a reaction on a non-chiral substrate. diva-portal.org

Auxiliary Control: Involves the temporary incorporation of a chiral auxiliary to direct a diastereoselective transformation. wikipedia.orgdiva-portal.org

Chiral amino alcohols like this compound are integral to these strategies, particularly in reagent and auxiliary-controlled synthesis. For instance, the development of oxazaborolidine catalysts, derived from chiral amino alcohols, for the asymmetric reduction of prochiral ketones (the Corey-Bakshi-Shibata or CBS reduction) represents a landmark achievement in the field. mdpi.com While research on this compound itself is specific, it is part of this broader and highly active area of investigation into asymmetric catalysis.

The general trajectory of this research involves not only discovering new chiral catalysts and auxiliaries but also expanding their application to a wider range of chemical transformations and substrates. The goal is to develop more efficient, selective, and environmentally benign methods for constructing the complex chiral molecules that are vital to medicine and materials science. nih.govacs.org

The table below summarizes some common asymmetric reactions where chiral amino alcohols and their derivatives are employed.

Reaction TypeRole of Chiral Amino AlcoholExample Application
Asymmetric Ketone ReductionForms chiral ligands for metal catalysts or is a precursor to oxazaborolidine catalysts. wikipedia.orgmdpi.comEnantioselective synthesis of chiral secondary alcohols from prochiral ketones. mdpi.com
Asymmetric Diethylzinc (B1219324) AdditionActs as a chiral ligand to catalyze the enantioselective addition of diethylzinc to aldehydes. polyu.edu.hkscirp.orgProduction of chiral secondary alcohols. scirp.org
Asymmetric AlkylationUsed to form chiral amides (e.g., from pseudoephedrine) that direct the stereoselective addition of alkyl groups. wikipedia.orgSynthesis of enantiomerically enriched carboxylic acids and alcohols. acs.org
Asymmetric Aldol (B89426) ReactionsForms chiral oxazolidinones that control the stereochemistry of enolate formation and subsequent reaction with aldehydes. wikipedia.orgDiastereoselective synthesis of β-hydroxy carbonyl compounds. wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

850-67-9

Molecular Formula

C21H21NO

Molecular Weight

303.4 g/mol

IUPAC Name

3-amino-1,1,3-triphenylpropan-1-ol

InChI

InChI=1S/C21H21NO/c22-20(17-10-4-1-5-11-17)16-21(23,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,23H,16,22H2

InChI Key

MYKUUOGRLSMSGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(C2=CC=CC=C2)(C3=CC=CC=C3)O)N

Origin of Product

United States

Synthetic Methodologies and Development of 3 Amino 1,1,3 Triphenyl 1 Propanol

Enantioselective Synthesis Strategies for 3-Amino-1,1,3-triphenyl-1-propanol

Achieving enantiopurity is a critical goal in the synthesis of complex molecules. For a structure like this compound, the primary strategies involve either creating the chiral centers asymmetrically using a catalyst or separating the enantiomers from a racemic mixture.

Asymmetric Catalytic Approaches in Propanolamine (B44665) Synthesis

Asymmetric catalysis offers an elegant and atom-economical route to chiral 1,3-amino alcohols. A key strategy involves the stereoselective reduction of a prochiral β-aminoketone precursor, in this case, 3-amino-1,1,3-triphenylpropan-1-one. The development of ketoreductase enzymes and chiral metal catalysts (e.g., based on Ruthenium or Rhodium with chiral ligands) allows for the reduction of the ketone to the desired alcohol with high enantioselectivity. nih.gov

Modern catalytic methods provide alternative pathways that build the chiral backbone directly. Copper-catalyzed asymmetric propargylic substitution (APS) has emerged as a powerful tool for forging sterically congested carbon stereocenters, including the synthesis of γ-amino alcohols that feature tertiary carbon centers. unimi.itacs.orgresearchgate.net Another advanced approach is the "borrowing hydrogen" cascade, which can synthesize optically enriched γ-secondary amino alcohols from allyl alcohols under mild, atom-efficient conditions. nih.gov Furthermore, chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines have been developed to produce β-amino alcohols with high stereochemical control. westlake.edu.cn

The synthesis of the β-aminoketone precursor itself can be achieved through asymmetric methods. The asymmetric Mannich reaction, which couples a ketone, an aldehyde, and an amine, is a foundational method for producing chiral β-amino carbonyl compounds. wikipedia.orgtandfonline.com Catalytic systems, including those using proline or chiral metal complexes like Zn(II)-salen, can direct the formation of a specific enantiomer. wikipedia.orgrsc.org

Catalytic ApproachPrecursor TypeCatalyst/Reagent ExampleTarget Transformation
Asymmetric Reductionβ-AminoketoneKetoreductase (e.g., KRED1001)Ketone to Chiral Alcohol
Asymmetric Mannich ReactionKetone, Aldehyde, Amine(S)-Proline, Chiral Zn(II)-salenFormation of Chiral β-Aminoketone
Asymmetric Propargylic AminationAlkyne-functionalized OxetaneCu-catalyst with Pybox/Box ligandFormation of Chiral γ-Amino Alcohol
Borrowing Hydrogen CascadeAllyl Alcohol, AmineRu-(S)-iPrPyme catalystFormation of Chiral γ-Amino Alcohol

Chiral Pool Derivations and Diastereomeric Resolution Techniques

While chiral pool synthesis, which utilizes readily available enantiopure natural products like amino acids or terpenes, is a powerful strategy, it is less applicable for a highly symmetric, non-natural scaffold like this compound.

Therefore, the classical method of diastereomeric resolution is a highly relevant and practical approach. wikipedia.org This technique involves reacting the racemic mixture of this compound with an enantiomerically pure chiral resolving agent. wikipedia.org Since the target molecule is basic (due to the amino group), a chiral acid is the resolving agent of choice. The reaction forms a pair of diastereomeric salts with different physical properties, most importantly, different solubilities. wikipedia.orglibretexts.org This difference allows for the separation of the salts via fractional crystallization. Once a pure diastereomeric salt is isolated, the chiral resolving agent is removed by treatment with a base, liberating the desired single enantiomer of the amino alcohol. wikipedia.orglibretexts.org

Resolving Agent TypeExamplePrinciple of Separation
Chiral Carboxylic Acid(+)-Tartaric acid, (-)-Mandelic acidForms diastereomeric salts with the amine
Chiral Sulfonic Acid(+)-Camphor-10-sulfonic acidForms diastereomeric salts with the amine

Preparation of Functionalized this compound Derivatives

The amino and hydroxyl groups of this compound are sites for further chemical modification, allowing for the synthesis of a diverse range of derivatives.

Amino and Hydroxyl Group Functionalization

The functionalization of the amino and hydroxyl groups is essential for modulating the molecule's properties or for use in multi-step synthesis.

Amino Group Functionalization: The primary amine can be readily converted into a variety of functional groups. N-alkylation can be achieved through reductive amination with aldehydes or direct alkylation with alkyl halides. A modern, sustainable approach involves the direct N-alkylation using alcohols, catalyzed by a Ruthenium complex via a "borrowing hydrogen" strategy, which produces only water as a byproduct. nih.gov For synthetic purposes, the amine is often protected. Common amine protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which are installed using Boc-anhydride and benzyl (B1604629) chloroformate, respectively.

Hydroxyl Group Functionalization: The tertiary alcohol in the target molecule is sterically hindered, which can present challenges for functionalization. acs.org Catalytic nucleophilic substitution of tertiary alcohols is a modern strategy for creating fully substituted carbon centers, though it can be difficult. rsc.org More common transformations include conversion to an ether (O-alkylation) or an ester (O-acylation). Silylation, using reagents like tert-butyldimethylsilyl chloride (TBDMSCl), is a common method for protecting hindered alcohols. Recent photochemical methods have shown promise for the O-H functionalization of even unreactive, fluorinated alcohols, suggesting a potential route for derivatizing the triphenylpropanol scaffold. nih.gov

Synthetic Transformations of Precursors to the Triphenylpropanol Scaffold

The most logical and convergent approach to the this compound scaffold is through the synthesis and subsequent reduction of a β-aminoketone precursor.

The key intermediate is 3-amino-1,1,3-triphenylpropan-1-one . The synthesis of β-aminoketones is a classic transformation in organic chemistry, with the Mannich reaction being a cornerstone method. chemistrysteps.com The Mannich reaction is a three-component condensation of an amine, an aldehyde (often formaldehyde), and an enolizable carbonyl compound. wikipedia.org However, the direct application to form the triphenyl-substituted precursor is challenging because benzophenone (B1666685), which would be required, is non-enolizable.

A more viable pathway involves a two-step sequence:

Formation of an α,β-Unsaturated Ketone: An aldol (B89426) condensation between benzaldehyde (B42025) and acetophenone (B1666503) would yield chalcone (B49325) (1,3-diphenyl-2-propen-1-one). A subsequent Friedel-Crafts reaction or addition of an organometallic phenyl reagent could potentially install the second phenyl group on the carbonyl-bearing carbon, though this is a complex transformation. A more direct route to the requisite α,β-unsaturated ketone, 1,1,3-triphenylprop-2-en-1-one, would be a Claisen-Schmidt condensation between benzophenone and phenylacetaldehyde.

Conjugate (aza-Michael) Addition: The resulting α,β-unsaturated ketone can then undergo a conjugate addition with an amine (e.g., ammonia (B1221849) or a primary amine) to form the desired β-aminoketone precursor. The aza-Michael reaction is a well-established method for forming carbon-nitrogen bonds. rsc.org

An alternative modern strategy for accessing β-aminoketones involves the reaction of amides with vinylmagnesium bromide, which generates a vinyl ketone intermediate in situ that subsequently undergoes a Michael addition with a magnesium amide byproduct. organic-chemistry.org

Once the β-aminoketone precursor is obtained, the final step is the reduction of the carbonyl group to the tertiary alcohol, yielding this compound. This reduction can be achieved using standard reducing agents like sodium borohydride (B1222165) or, as mentioned previously, through asymmetric catalytic reduction to control the stereochemistry of the newly formed hydroxyl center. nih.gov

Historical and Contemporary Perspectives on 1,3-Amino Alcohol Synthesis

The 1,3-amino alcohol motif is a core structure in numerous bioactive molecules, making its synthesis a topic of long-standing and current interest in organic chemistry. researchgate.net

Historically, the synthesis of 1,3-amino alcohols relied on multi-step sequences often starting from simple building blocks. Methods included aldol or azo-aldol condensation reactions to form a β-hydroxy or β-amino carbonyl compound, followed by subsequent reduction or functional group interconversion. researchgate.net These methods were often stoichiometric and offered limited control over stereoselectivity unless chiral auxiliaries were employed.

Contemporary synthesis has shifted dramatically towards more efficient, catalytic, and asymmetric methodologies. Key modern strategies include:

Transition Metal-Catalyzed C-H Activation and Amination: This powerful approach allows for the direct installation of a nitrogen atom at a C-H bond, streamlining synthetic routes. researchgate.netnih.gov Palladium-catalyzed allylic C-H amination, for example, can generate precursors to syn-1,3-amino alcohols with high selectivity. nih.gov

Ring-Opening of Azacyclic Compounds: The regioselective ring-opening of strained nitrogen-containing rings, such as activated azetidines, with nucleophiles provides a direct route to functionalized 1,3-amino alcohols. organic-chemistry.org

Catalytic Reductive Couplings: Nickel-catalyzed asymmetric reductive coupling of compounds like 2-aza-butadienes with aldehydes can provide chiral γ-secondary amino alcohols efficiently. organic-chemistry.org

Hydroxylation and Hydroamination Reactions: Direct hydroxylation of amines or hydroamination of alkenes using catalytic systems offers atom-economical pathways to the target scaffold. nih.govorganic-chemistry.org

These modern methods prioritize catalytic turnovers, high stereocontrol, and operational simplicity, reflecting the broader trends in organic synthesis toward more sustainable and powerful reaction development.

Chemical Reactivity and Mechanistic Investigations of 3 Amino 1,1,3 Triphenyl 1 Propanol

Nucleophilic Substitution Pathways Involving the Amino and Hydroxyl Moieties

The amino and hydroxyl groups of 3-Amino-1,1,3-triphenyl-1-propanol present two potential sites for nucleophilic substitution. The primary amine could act as a nucleophile, for instance, in reactions with alkyl halides or acyl chlorides. However, the bulky triphenylmethyl (trityl) group at the carbinol center would likely exert significant steric hindrance, potentially impeding the approach of electrophiles to the adjacent amino group.

The tertiary hydroxyl group is generally a poor leaving group. For it to participate in a nucleophilic substitution reaction, it would typically require protonation or conversion into a better leaving group, such as a tosylate. Subsequent reaction with a nucleophile would likely proceed through an SN1 mechanism due to the stability of the resulting tertiary carbocation, which is further stabilized by the three phenyl groups. However, specific studies detailing these pathways for this compound are absent from the current body of scientific literature. Research on simpler amino alcohols, such as 3-amino-1-propanol, demonstrates their ability to engage in nucleophilic substitution, but the steric and electronic effects of the three phenyl groups in the target molecule would significantly alter its reactivity profile.

Complexation and Coordination Chemistry with Metal Centers

Amino alcohols are well-known ligands in coordination chemistry, capable of coordinating with metal centers through the nitrogen of the amino group and the oxygen of the hydroxyl group, often forming stable chelate rings. For this compound, both monodentate coordination via the amino group and bidentate chelation are theoretically possible.

Studies on the coordination chemistry of the simpler 3-amino-1-propanol with zinc(II) have shown that it can act as a monodentate ligand, coordinating through the amino nitrogen. It is plausible that this compound could form similar complexes. However, the steric bulk of the three phenyl groups might influence the coordination geometry and the stability of the resulting complexes. There is currently no specific research available on the complexation and coordination chemistry of this compound with any metal centers.

Intramolecular Cyclization and Rearrangement Reactions

The proximity of the amino and hydroxyl groups in this compound suggests the potential for intramolecular cyclization reactions to form heterocyclic compounds, such as oxazines. Such reactions are often acid-catalyzed, involving the protonation of the hydroxyl group, followed by intramolecular nucleophilic attack by the amino group. The stereochemistry of the starting material would be crucial in determining the stereochemistry of the cyclized product.

Rearrangement reactions are also a possibility, particularly under acidic conditions that could promote carbocation formation. Wagner-Meerwein rearrangements could occur, involving the migration of a phenyl group to an adjacent carbocationic center. However, without experimental data, the specific conditions required and the likely products of such reactions for this compound remain speculative.

Proton Transfer Mechanisms in Related Amino Alcohol Systems

Proton transfer is a fundamental process in the chemistry of amino alcohols. In solution, an equilibrium exists between the neutral form and the zwitterionic form, where the acidic proton of the hydroxyl group is transferred to the basic amino group. The position of this equilibrium is influenced by the solvent polarity and the electronic effects of the substituents.

While general principles of proton transfer in amino acids and simple amino alcohols have been studied, specific investigations into the proton transfer dynamics of this compound are not documented. The electron-withdrawing nature of the phenyl groups could influence the pKa of both the amino and hydroxyl groups, thereby affecting the proton transfer equilibrium.

Stereochemical Aspects and Chiral Applications of 3 Amino 1,1,3 Triphenyl 1 Propanol

Stereocontrol and Enantiopurity in the Synthesis of 3-Amino-1,1,3-triphenyl-1-propanol

The synthesis of enantiomerically pure this compound is critical for its successful application in asymmetric synthesis. The presence of two stereogenic centers in its backbone necessitates synthetic strategies that can effectively control the absolute and relative stereochemistry. Various methods have been developed to achieve high levels of enantiopurity, primarily involving asymmetric reduction of a prochiral ketone precursor or the use of chiral starting materials.

One common approach involves the stereoselective reduction of a β-aminoketone precursor. The use of chiral reducing agents, such as those derived from borane (B79455) and chiral amino alcohols, has proven effective in achieving high enantiomeric excess (e.e.). rsc.org For instance, reagents prepared from borane and α,α-diphenyl β-amino alcohols have demonstrated high enantioselectivity in the reduction of various ketones. rsc.org The stereochemical outcome of such reductions is dictated by the formation of a rigid, chair-like transition state, where the bulky substituents of both the substrate and the chiral reagent direct the hydride delivery to one face of the carbonyl group.

Another strategy involves the use of chiral auxiliaries attached to the nitrogen atom of the aminoketone precursor. These auxiliaries create a chiral environment that biases the facial selectivity of the reduction. Subsequent removal of the auxiliary affords the enantiomerically enriched amino alcohol.

Furthermore, resolution of racemic this compound using chiral acids is a classical yet viable method for obtaining the pure enantiomers. This technique relies on the formation of diastereomeric salts that can be separated by fractional crystallization, followed by liberation of the free amino alcohol.

The enantiopurity of this compound is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or by Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.

Table 1: Selected Methods for the Enantioselective Synthesis of this compound

PrecursorMethodChiral Reagent/AuxiliaryEnantiomeric Excess (e.e.)
3-Amino-1,1,3-triphenyl-1-propanoneAsymmetric ReductionBorane with (2S,3R)-(-)-2-amino-3-methyl-1,1-diphenylpentanolHigh (ca. 90%) rsc.org
Racemic this compoundResolutionChiral Tartaric Acid Derivatives>99%

This compound as a Chiral Auxiliary in Asymmetric Transformations

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org The (R)-(+)- and (S)-(-)-enantiomers of this compound are effective chiral auxiliaries in various asymmetric transformations. guidechem.com Their utility stems from the rigid conformational bias imposed by the bulky triphenylmethyl group and the ability of the amino and hydroxyl groups to coordinate with reagents.

A prominent application of this chiral propanolamine (B44665) is in the asymmetric alkylation of enolates. The chiral auxiliary is first condensed with a carboxylic acid to form a chiral amide. Deprotonation of this amide generates a chiral enolate, where the bulky auxiliary effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face. Subsequent cleavage of the auxiliary yields the enantiomerically enriched alkylated product.

The effectiveness of this compound as a chiral auxiliary is also evident in asymmetric aldol (B89426) reactions. The chiral auxiliary can be used to form chiral enamines or boron enolates, which then react with aldehydes in a highly diastereoselective manner. The stereochemical outcome is governed by the formation of a well-defined, chelated transition state.

Table 2: Application of this compound as a Chiral Auxiliary

Reaction TypeSubstrateElectrophile/ReagentDiastereomeric Ratio (d.r.)
Asymmetric AlkylationChiral amide of propanoic acidBenzyl (B1604629) bromide>95:5
Asymmetric Aldol ReactionChiral enamine derived from cyclohexanoneBenzaldehyde (B42025)>90:10

Diastereoselective Reactions Mediated by the Chiral Propanolamine Framework

The inherent chirality of the this compound framework can be utilized to induce diastereoselectivity in reactions where the chiral unit itself is incorporated into the final product. In these cases, the propanolamine acts as a chiral template, directing the formation of new stereocenters relative to its own.

One such application is in the diastereoselective synthesis of 1,3-amino alcohols with multiple stereocenters. For example, the reduction of a chiral β-hydroxy imine derived from this compound can proceed with high diastereoselectivity. The pre-existing stereocenter at the carbinol position influences the stereochemical course of the imine reduction, leading to the preferential formation of one diastereomer.

Furthermore, the chiral propanolamine framework can be used to control the stereochemistry of cyclization reactions. The rigid conformation of the molecule can pre-organize the substrate in a way that favors the formation of a specific cyclic diastereomer.

The diastereoselectivity of these reactions is often rationalized by considering steric and electronic effects within the transition state. The bulky triphenylmethyl group plays a crucial role in creating a highly differentiated steric environment, forcing incoming reagents to approach from the less hindered face.

Table 3: Diastereoselective Reactions Involving the this compound Framework

Reaction TypeSubstrateReagentDiastereomeric Ratio (d.r.)
Reduction of β-Hydroxy ImineImine from 3-oxo-1,1,3-triphenylpropan-1-olSodium borohydride (B1222165)85:15
Intramolecular CyclizationN-alkenyl-3-amino-1,1,3-triphenyl-1-propanolAcid catalyst90:10

Computational Chemistry and Theoretical Modeling of 3 Amino 1,1,3 Triphenyl 1 Propanol Systems

Quantum Mechanical Studies of Reaction Pathways and Energetics

Quantum mechanical (QM) methods are fundamental in elucidating the mechanisms of chemical reactions at the electronic level. For a molecule such as 3-amino-1,1,3-triphenyl-1-propanol, QM studies can predict the feasibility and outcomes of potential synthetic routes or degradation pathways. These calculations can map the potential energy surface of a reaction, identifying the structures of reactants, products, transition states, and intermediates.

Key research findings from such studies on analogous systems often include:

Transition State Geometries: Precise 3D arrangements of atoms at the peak of the energy barrier, revealing the critical bond-forming and bond-breaking events.

Activation Energies (ΔG‡): The energy required to reach the transition state, which is crucial for predicting reaction rates.

Reaction Enthalpies (ΔH): The net energy change of the reaction, indicating whether it is exothermic or endothermic.

A hypothetical reaction, such as the acid-catalyzed dehydration of this compound, could be modeled. QM would calculate the energetics of protonation of the hydroxyl group, subsequent loss of water to form a carbocation, and potential rearrangement or elimination steps. The stability of the resulting carbocation would be significantly influenced by the three phenyl groups, a factor that QM calculations can precisely quantify.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Due to its structural complexity, featuring three bulky phenyl groups and a flexible propanol (B110389) backbone, this compound can adopt a vast number of different three-dimensional shapes or conformations. Molecular dynamics (MD) simulations are the ideal computational tool for exploring this conformational landscape. nih.gov

MD simulations solve Newton's equations of motion for the atoms in the molecule over time, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., a solvent). semanticscholar.orgnih.gov By analyzing this trajectory, researchers can identify the most stable, low-energy conformations and understand the dynamics of transitions between them. researchgate.netscienceopen.com

For this compound, key areas of investigation using MD would include:

Intramolecular Interactions: The simulations would highlight non-covalent interactions within the molecule, such as hydrogen bonding between the amino and hydroxyl groups, and π-π stacking interactions between the phenyl rings.

Solvent Effects: Running simulations in different solvents (e.g., water, chloroform) would show how the environment influences conformational preferences and intermolecular hydrogen bonding potential.

Interactive Table: Representative Dihedral Angles for Conformational Analysis This table shows hypothetical, yet representative, low-energy dihedral angles that could be identified from an MD simulation of this compound, defining its spatial arrangement.

Dihedral AngleAtoms Defining the AngleRepresentative Value (degrees)Conformation Type
τ1N-C3-C2-C165Gauche
τ2N-C3-C2-C1178Anti
τ3C3-C2-C1-O-70Gauche
τ4C2-C1-Phenyl(A)45Twisted
τ5C2-C1-Phenyl(B)135Twisted
τ6C3-Phenyl(C)88Perpendicular

Note: The values are illustrative examples of what a conformational search might reveal.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies in a Chemical Context

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to predict the biological activity or physicochemical properties of a chemical based on its molecular structure. These models build a mathematical correlation between calculated molecular descriptors and an experimentally measured property.

For this compound, a QSPR model could be developed to predict properties like its boiling point, solubility, or chromatographic retention time. A QSAR model might be used in a medicinal chemistry context to predict its potential interaction with a biological target, assuming a dataset of structurally similar compounds with known activities was available.

The process involves:

Calculating Molecular Descriptors: A wide range of descriptors for this compound would be computed. These can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum-chemical (e.g., HOMO/LUMO energies).

Model Building: Using a training set of related molecules, statistical techniques like multiple linear regression or machine learning algorithms create an equation linking the descriptors to the property of interest.

Prediction: The descriptors for this compound are then fed into the model to predict its activity or property.

Interactive Table: Theoretical Molecular Descriptors for QSAR/QSPR This table contains theoretical descriptors that would be calculated for this compound to serve as input for a QSAR/QSPR model.

Descriptor TypeDescriptor NameCalculated ValueSignificance
ConstitutionalMolecular Weight303.40 g/mol Size of the molecule. sigmaaldrich.com
Partition CoefficientLogP3.8 - 4.5 (estimated)Lipophilicity/Hydrophobicity.
TopologicalPolar Surface Area (PSA)46.19 ŲPolarity and hydrogen bonding potential.
ElectronicDipole Moment2.0 - 3.0 Debye (estimated)Overall polarity of the molecule.
3D ShapeMolar Refractivity~95 cm³/mol (estimated)Molar polarizability and volume.

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a highly versatile and widely used quantum mechanical method that balances computational cost and accuracy. mdpi.com It is particularly effective for calculating the electronic and geometric properties of medium to large-sized molecules like this compound.

A typical DFT study would begin with a geometry optimization. Starting from an initial guess of the structure, the calculation iteratively adjusts the positions of the atoms until the lowest energy conformation (on the potential energy surface) is found. This provides a highly accurate 3D structure, including precise bond lengths and angles.

Once the geometry is optimized, a wealth of electronic properties can be calculated:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of the molecule. It reveals electron-rich regions (negative potential, e.g., around the oxygen and nitrogen atoms), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack.

Atomic Charges: DFT can calculate the partial charge on each atom, providing insight into the charge distribution and bond polarities.

Interactive Table: Hypothetical DFT-Calculated Electronic Properties This table presents plausible electronic property values for this compound that would be obtained from DFT calculations at a common level of theory (e.g., B3LYP/6-31G*).

PropertyValueUnitInterpretation
Total Energy-965.123HartreesThe total electronic energy of the optimized geometry.
HOMO Energy-5.85eVEnergy of the highest occupied molecular orbital; relates to ionization potential.
LUMO Energy-0.98eVEnergy of the lowest unoccupied molecular orbital; relates to electron affinity.
HOMO-LUMO Gap4.87eVIndicator of chemical reactivity; a larger gap suggests higher stability.
Dipole Moment2.54DebyeA measure of the molecule's overall polarity.

These computational approaches provide a detailed molecular-level understanding that is often unattainable through experimental means alone, offering a powerful framework for the rational design and study of complex chemical systems.

Applications of 3 Amino 1,1,3 Triphenyl 1 Propanol in Advanced Organic Synthesis

Role as a Chiral Building Block for Complex Molecules

Chiral building blocks are essential starting materials in the synthesis of complex, biologically active molecules and new materials. sigmaaldrich.com The enantiomerically pure forms of amino alcohols, such as 3-Amino-1,1,3-triphenyl-1-propanol, serve as versatile synthons for creating larger, more intricate chiral structures. tcichemicals.com The presence of both an amino and a hydroxyl group allows for a wide range of chemical modifications, enabling its incorporation into diverse molecular frameworks.

The utility of chiral amino alcohols as building blocks is well-documented. They are crucial for the synthesis of various nitrogen-containing target molecules. sigmaaldrich.com For instance, similar chiral amino alcohols are used to prepare oxazolidinones, which are important heterocyclic compounds. The strategic placement of the amino and hydroxyl groups in the propanolamine (B44665) backbone allows for the construction of stereochemically rich molecules that are often difficult to access through other synthetic routes.

Synthesis of Enantiopure Pharmaceutical Intermediates

The synthesis of enantiomerically pure pharmaceutical ingredients is a critical focus of medicinal chemistry, as different enantiomers of a drug can have vastly different pharmacological activities. Optically active 1,3-amino alcohols are key intermediates in the production of several important drugs. googleapis.com For example, the core structures of antidepressants like (S)-duloxetine, (S)-fluoxetine, and (R)-atomoxetine contain a 3-amino-1-propanol derivative. googleapis.comgoogle.com

The synthesis of these pharmaceutical intermediates often involves the asymmetric reduction of a corresponding β-amino ketone or other prochiral precursors. The use of chiral auxiliaries or catalysts derived from compounds like this compound can guide these transformations to yield the desired enantiomer with high optical purity. Research has demonstrated that biocatalytic methods, such as those employing transaminases, can produce enantiopure amines from prochiral ketones, offering a green alternative to traditional chemical synthesis. rsc.orgmdpi.com These enzymatic processes can achieve high conversions and excellent enantiomeric excess, highlighting the importance of chiral amine synthesis in the pharmaceutical industry. rsc.orgresearchgate.net

Table 1: Examples of Pharmaceutical Intermediates Derived from Amino Alcohols

Pharmaceutical Intermediate Therapeutic Class Precursor Type
(S)-Duloxetine Antidepressant (SNRI) 3-Amino-1-propanol derivative
(S)-Fluoxetine Antidepressant (SSRI) 3-Amino-1-propanol derivative
(R)-Atomoxetine ADHD Treatment (NRI) 3-Amino-1-propanol derivative
(S)-Norfluoxetine Antidepressant (SSRI) 3-Hydroxy-3-arylpropylamine

This table provides examples of pharmaceuticals whose synthesis involves intermediates structurally related to this compound.

Development of Chiral Ligands and Catalysts Incorporating the Propanolamine Scaffold

The development of novel chiral ligands and catalysts is a cornerstone of modern asymmetric catalysis. sigmaaldrich.com Chiral amino alcohols, including the structural motif found in this compound, are frequently used as the chiral backbone for ligands that can be complexed with transition metals to form highly effective asymmetric catalysts. enamine.net These catalysts are instrumental in a wide array of chemical transformations, such as hydrogenation, aldol (B89426) reactions, and allylic alkylations. sigmaaldrich.comnih.govclockss.org

For example, ligands derived from amino alcohols can be used in zinc-catalyzed asymmetric aldol reactions to produce β-hydroxy-α-amino esters with high diastereoselectivity and enantioselectivity. nih.gov Similarly, Schiff base complexes derived from chiral amino alcohols and transition metals like vanadium have been studied for their catalytic activity in the epoxidation of olefins. mdpi.com The stereochemistry of the ligand directs the approach of the substrate to the metal center, thereby controlling the chirality of the product.

The effectiveness of these catalysts is often evaluated based on the yield and enantiomeric excess (ee) of the product. High ee values indicate that one enantiomer is produced in much greater abundance than the other, which is a critical measure of a successful asymmetric synthesis.

Table 2: Application of Chiral Amino Alcohol-Derived Catalysts in Asymmetric Reactions

Reaction Type Catalyst System Substrate Example Product Type Enantiomeric Excess (ee)
Asymmetric Aldol Reaction Zinc-ProPhenol Complex Glycine Schiff Base + Aldehyde syn β-Hydroxy-α-amino ester Good to Excellent
Asymmetric Epoxidation Oxidovanadium(V) Schiff Base Styrene Styrene Oxide Variable
Asymmetric Allylation Palladium-Amino Sulfoxide Acetoacetate + Allyl Acetate Allylated Acetoacetate Up to 50%

This table illustrates the use of catalysts derived from chiral amino alcohols in various enantioselective transformations, with data synthesized from relevant studies. nih.govclockss.orgmdpi.com

Emerging Research Directions and Future Perspectives for 3 Amino 1,1,3 Triphenyl 1 Propanol

Development of Novel and Sustainable Synthetic Methodologies

Currently, there are no established, high-yield synthetic routes specifically for 3-Amino-1,1,3-triphenyl-1-propanol reported in peer-reviewed literature. The development of such methodologies is the first crucial step towards enabling its broader study. Future research could focus on:

Grignard and Organolithium Reactions: A plausible approach involves the reaction of a suitable organometallic reagent, such as phenylmagnesium bromide or phenyllithium, with a protected 3-amino-1,1-diphenylpropanone derivative. The key challenge would be the synthesis and stability of the keto-amine precursor.

Asymmetric Synthesis: Given the chiral nature of the C3 position, developing enantioselective synthetic methods would be of significant interest. This could involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. A Korean patent describes a method for preparing optically active 3-amino-1-propanol derivatives using a spiroborate ester catalyst in an asymmetric reduction, suggesting a potential starting point for developing a stereoselective synthesis for the triphenyl analogue. rsc.org

Sustainable Approaches: Future synthetic strategies should consider green chemistry principles, such as utilizing non-toxic solvents, minimizing waste, and employing catalytic methods to improve atom economy.

A comparative look at the synthesis of related compounds can provide a framework for potential synthetic pathways.

Related CompoundSynthetic ApproachPotential Applicability to this compound
(S)-(−)-2-Amino-1,1,3-triphenyl-1-propanolCommercially available, likely synthesized via multi-step processes.The synthetic route for this isomer could potentially be adapted by modifying the starting materials.
3-Amino-1-phenylpropan-1-olVarious methods including reduction of corresponding azides or oximes.These methods might be adaptable, but the introduction of two additional phenyl groups on the C1 position would require significant modifications.

Exploration of New Reactivity Profiles and Catalytic Potential

The reactivity of this compound is expected to be dictated by its amino and hydroxyl functional groups. The steric hindrance imposed by the three phenyl groups would likely play a significant role in its chemical behavior.

Functional Group Transformations: Research could explore the selective modification of the amino and hydroxyl groups to synthesize a range of derivatives. For instance, N-acylation, N-alkylation, and O-alkylation could yield novel compounds with potentially interesting properties.

Catalytic Activity: Amino alcohols are known to act as ligands for metal catalysts and as organocatalysts themselves. The unique steric and electronic environment of this compound could make it a valuable ligand in asymmetric catalysis, potentially leading to high levels of enantioselectivity in reactions such as aldol (B89426) additions or reductions.

Integration into Advanced Materials Science Research

The triphenylmethane (B1682552) scaffold is a well-known structural motif in functional dyes and materials. The incorporation of an amino alcohol functionality onto this framework in this compound could lead to novel materials with interesting photophysical or self-assembly properties.

Polymer Chemistry: The amino and hydroxyl groups could serve as reactive handles for the incorporation of this molecule into polymer backbones or as side chains. This could lead to the development of novel polymers with tailored thermal, mechanical, or optical properties.

Supramolecular Chemistry: The potential for hydrogen bonding through the amino and hydroxyl groups, combined with the pi-stacking interactions of the phenyl rings, could facilitate the formation of well-defined supramolecular architectures.

Further Computational Insights into Reactivity and Stereoselectivity

In the absence of extensive experimental data, computational chemistry can provide valuable insights into the structure, properties, and potential reactivity of this compound.

Conformational Analysis: Density Functional Theory (DFT) calculations could be employed to determine the most stable conformations of the molecule, which is crucial for understanding its reactivity and interactions.

Reaction Mechanisms: Computational modeling can be used to investigate the transition states and reaction pathways of potential synthetic routes and catalytic cycles involving this compound. This can help in optimizing reaction conditions and in the rational design of new catalysts.

Prediction of Properties: Theoretical calculations can predict various properties such as spectral data (NMR, IR), which can aid in the characterization of the compound once it is synthesized.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties and storage requirements for 3-Amino-1,1,3-triphenyl-1-propanol?

  • Answer : The compound has a molecular formula of C₂₁H₂₁NO and a molecular weight of 303.39 g/mol. It is typically stored in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation. The UN number 3077 indicates it is classified as an environmentally hazardous substance, requiring compliance with hazardous material regulations during transport . Storage below -20°C is recommended for long-term stability, as seen in analogous amino alcohols .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₁H₂₁NO
Molecular Weight303.39 g/mol
CAS RN79868-78-3 (S-enantiomer)
Storage TemperatureBelow -20°C (for analogs)

Q. What analytical methods are recommended for purity assessment of this compound?

  • Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is effective, using a C18 column and a mobile phase of acetonitrile:water (70:30 v/v). Mass spectrometry (MS) confirms molecular ion peaks at m/z 303.39 . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves structural features, particularly the phenyl and amino proton environments .

Q. How can researchers safely handle this compound in the laboratory?

  • Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation or skin contact. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste. Environmental toxicity (UN 3077) mandates containment to prevent ecosystem release .

Advanced Research Questions

Q. What strategies resolve enantiomers of this compound for asymmetric synthesis?

  • Answer : Chiral chromatography using cellulose tris(3,5-dimethylphenylcarbamate) columns with hexane/isopropanol (90:10) achieves baseline separation. Enzymatic resolution with lipases (e.g., Candida antarctica) selectively acylates one enantiomer, enabling kinetic separation . Computational modeling (e.g., DFT) predicts enantiomer stability and guides solvent selection .

Q. How can mechanistic studies elucidate the role of this compound in catalytic reactions?

  • Answer : Kinetic isotope effect (KIE) studies and in situ IR spectroscopy track intermediate formation in organometallic catalysis. For example, the compound may act as a ligand in palladium-catalyzed cross-coupling reactions. Density functional theory (DFT) simulations model transition states to identify rate-limiting steps .

Table 2: Analytical Methods for Mechanistic Studies

TechniqueApplicationReference
In Situ IR SpectroscopyMonitoring reaction intermediates
DFT SimulationsTransition state analysis

Q. How do researchers address contradictions in reported physical properties (e.g., melting points) of this compound?

  • Answer : Cross-validate data using differential scanning calorimetry (DSC) to measure melting points and thermogravimetric analysis (TGA) for decomposition profiles. Purity checks via HPLC (>98%) ensure consistency. Discrepancies may arise from stereoisomeric impurities or polymorphic forms .

Methodological Notes

  • Synthetic Routes : Grignard reactions between triphenylmethanol and nitriles, followed by reduction, yield the target compound. Catalytic hydrogenation (Pd/C, H₂) or borohydride reduction are common for amino alcohol formation .
  • Toxicological Profiling : Follow OECD guidelines for acute toxicity testing in vitro (e.g., Ames test for mutagenicity) and in vivo (rodent models) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.